Technical Guide: Osimertinib (NNEWRFHYQPTQKR-UHFFFAOYSA-N)

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Compound of Interest

Compound Name: 1-Methoxy-3-phenylurea

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Audience: Researchers, Scientists, and Drug Development Professionals

Compound Identification

The InChIKey NNEWRFHYQPTQKR-UHFFFAOYSA-N corresponds to Osimertinib, a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [1]

- Chemical Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- Synonyms: AZD9291, Tagrisso™
- Molecular Formula: C28H33N7O2
- Mechanism: Osimertinib is a kinase inhibitor that selectively and irreversibly binds to mutant forms of EGFR, including the T790M resistance mutation, L858R, and exon 19 deletions, at concentrations significantly lower than those required to inhibit wild-type EGFR.[2][3]

Quantitative Data Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics, with exposure increasing proportionally with dose. [2] Steady state is typically achieved after 15 days of daily administration.[2]



Parameter	Value	Unit	Citation(s)
Mean Half-Life (t½)	~48	hours	[1][4]
Oral Clearance (CL/F)	14.2 - 14.3	L/hr	[1][5]
Mean Volume of Distribution (Vd)	918 - 986	L	[1][4]
Time to Max Concentration (Cmax)	~6	hours	[1]
Plasma Protein Binding	95	%	[1]
Metabolism	Primarily via CYP3A4/5 (oxidation and dealkylation)	-	[1][4]
Excretion	~68% in feces, ~14% in urine	% of dose	[1][5]

Metabolites: Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified.[1] At steady state, they circulate at approximately 10% of the parent osimertinib concentration.[1][4] AZ5104 is noted to be more potent against both mutant and wild-type EGFR than the parent compound.[1]

Clinical Efficacy & Potency

Osimertinib demonstrates high potency against clinically relevant EGFR mutations while sparing wild-type (WT) EGFR, which contributes to its manageable safety profile.[4][6]



Target / Cell Line	Metric	Value	Unit	Citation(s)
EGFR (T790M/L858R)	Affinity vs WT- EGFR	~200x higher	-	[1]
T790M Mutant Cell Lines	Mean IC₅o	<15	nM	[6]
Wild-Type EGFR Cell Lines	Mean IC₅o	480 - 1865	nM	[6]
AURA3 Trial (Second-Line)	Median PFS	11.0	months	[6]
FLAURA Trial (First-Line)	Median Overall Survival	38.6	months	[7]
FLAURA2 Trial (First-Line + Chemo)	Median Overall Survival	47.5	months	[8][9]

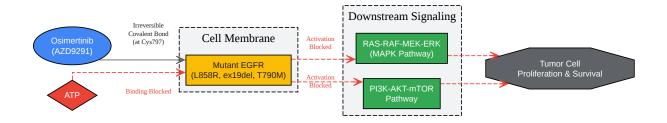
Mechanism of Action & Signaling Pathways

Osimertinib functions by irreversibly inhibiting mutated EGFR. This action prevents the binding of ATP to the kinase domain, thereby blocking EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[10] The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[10][11]

EGFR Inhibition Pathway

The diagram below illustrates the mechanism by which Osimertinib inhibits signaling in EGFR-mutated cells.





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Osimertinib's mechanism of action on mutant EGFR signaling.

Mechanisms of Acquired Resistance

Despite its efficacy, resistance to osimertinib eventually develops through various mechanisms. These can be broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-target/bypass pathways).[6][12]



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Major mechanisms of acquired resistance to Osimertinib.

Key Experimental Protocols Central Confirmation of T790M Mutation for Clinical Trial Enrollment



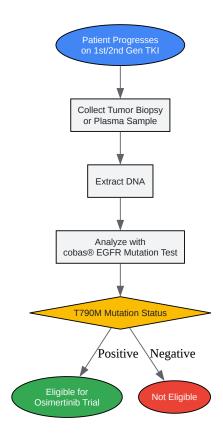




A crucial step for patient enrollment in pivotal trials like AURA2 was the central confirmation of the EGFR T790M resistance mutation.[6]

- Objective: To confirm the presence of the T790M mutation in tumor tissue or plasma to determine patient eligibility for osimertinib treatment.
- Methodology:
 - Sample Collection: A tumor biopsy or circulating tumor DNA (ctDNA) from a plasma
 sample is obtained from the patient who has progressed on a prior EGFR TKI.[6]
 - DNA Extraction: DNA is extracted from the collected tissue or plasma sample using standardized laboratory procedures.
 - Mutation Analysis: The extracted DNA is analyzed using a validated diagnostic test. The AURA2 trial specifically utilized the cobas® EGFR Mutation Test v2.[6]
 - Confirmation: A positive result for the T790M mutation confirms the patient's eligibility for the trial.
 - Workflow Visualization:





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Workflow for T790M mutation confirmation in clinical trials.

Assessment of Interstitial Lung Disease (ILD)/Pneumonitis

Given that ILD/Pneumonitis is a serious adverse event associated with osimertinib, rigorous monitoring protocols are essential in clinical practice.[13][14]

- Objective: To monitor, diagnose, and manage potential ILD/Pneumonitis in patients receiving osimertinib.
- Methodology:
 - Baseline Assessment: Before initiating treatment, assess patient history for pre-existing pulmonary conditions.
 - Routine Monitoring: At each patient visit, actively monitor for new or worsening pulmonary symptoms such as dyspnea, cough, and fever.[14]



- Symptom Onset: If a patient presents with indicative pulmonary symptoms, immediately interrupt osimertinib treatment.[14]
- Radiological Evaluation: Perform a chest CT scan to investigate for signs of ILD/Pneumonitis (e.g., ground-glass opacities).
- Differential Diagnosis: Rule out other potential causes, including disease progression, pulmonary embolism, and infection.
- Confirmation & Management: If ILD/Pneumonitis is confirmed, permanently discontinue osimertinib treatment.[14] Initiate corticosteroid therapy as clinically indicated.

Summary and Conclusion

Osimertinib (InChIKey: NNEWRFHYQPTQKR-UHFFFAOYSA-N) is a highly selective, third-generation EGFR TKI that has become a standard of care for patients with EGFR-mutated non-small cell lung cancer, particularly those harboring the T790M resistance mutation.[6][15] Its mechanism of irreversible inhibition of key downstream signaling pathways provides significant clinical benefit.[10] However, the eventual development of acquired resistance through ontarget and off-target mechanisms remains a clinical challenge, necessitating ongoing research into combination therapies and next-generation inhibitors.[12][16] The quantitative data on its pharmacokinetics and clinical efficacy underscore its potent and targeted profile. Adherence to strict experimental and safety monitoring protocols, such as those for mutation confirmation and management of adverse events like ILD, is critical for optimizing patient outcomes.[6][14]

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Foundational & Exploratory





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